

Chemical properties and structure of ZQ-16

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ZQ-16: A Technical Guide for Researchers

An In-depth Analysis of the Chemical Properties, Structure, and Cellular Function of the GPR84 Agonist **ZQ-16**

This technical guide provides a comprehensive overview of **ZQ-16**, a potent and selective small-molecule agonist for the G protein-coupled receptor 84 (GPR84). It is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of GPR84, a receptor implicated in inflammatory processes. This document details the chemical and physical properties of **ZQ-16**, its molecular structure, and its effects on key cellular signaling pathways.

Chemical Properties and Structure

ZQ-16, with the chemical name 2-(hexylthio)pyrimidine-4,6-diol, was identified through a high-throughput screening of approximately 160,000 small-molecule compounds.[1] It emerged as a novel agonist of GPR84 with a distinct chemical structure.[1]

Physicochemical Properties

The key physicochemical properties of **ZQ-16** are summarized in the table below, providing essential information for its handling and use in experimental settings.



Property	Value	Source
Molecular Formula	C10H16N2O2S	[2][3]
Molecular Weight	228.31 g/mol	[2][3]
CAS Number	376616-73-8	[2][4]
Appearance	White to beige powder	[2]
Solubility	DMSO: 5 mg/mL (warmed)	[2][3]
Hydrogen Bond Acceptors	1-4	[1][5]
Hydrogen Bond Donors	2	[1][5]
Rotatable Bonds	6	[1][5]
Topological Polar Surface Area	91.28 Ų	[5]
XLogP	3.35	[5]
Lipinski's Rules Broken	0	[5]

Chemical Structure

The two-dimensional structure of **ZQ-16** is presented below. Its core is a 2-mercaptopyrimidine-4,6-diol moiety.[6][7]

SMILES: CCCCCSC1=NC(O)=CC(O)=N1[2][3]

InChI Key: UYXOAKRMLQKLQX-UHFFFAOYSA-N[2][3]

Biological Activity and Mechanism of Action

ZQ-16 is a potent and selective agonist for the medium-chain free fatty acid receptor GPR84. [2][4][8] It does not exhibit activity at other free fatty acid receptors such as GPR40, GPR41, GPR119, or GPR120.[2][4] The agonistic activity of **ZQ-16** at GPR84 initiates a cascade of intracellular signaling events.

Potency and Efficacy

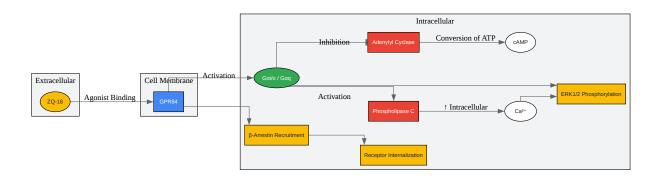


The potency of **ZQ-16** has been quantified in various cell-based assays, demonstrating its effectiveness in activating GPR84-mediated signaling pathways.

Assay	EC50 Value (μM)	Source
Calcium Mobilization	0.213	[2][4]
cAMP Accumulation Inhibition	0.134	[2][4]
β-Arrestin2 Recruitment	0.597	[2][4]

Signaling Pathways

Activation of GPR84 by **ZQ-16** leads to the modulation of several key downstream signaling pathways. This includes the mobilization of intracellular calcium, inhibition of cyclic AMP (cAMP) accumulation, and the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[1][8][9] Furthermore, **ZQ-16** has been shown to induce GPR84 desensitization, internalization, and the recruitment of β-arrestin2.[2][4]



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Figure 1: ZQ-16 initiated GPR84 signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of **ZQ-16**. These protocols are based on the initial discovery and characterization of **ZQ-16**.

Calcium Mobilization Assay

This assay is designed to measure the increase in intracellular calcium concentration following GPR84 activation by **ZQ-16**.

- Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing GPR84 and the promiscuous G-protein Gα16 are cultured in appropriate media.
- Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
- Dye Loading: The growth medium is removed, and cells are incubated with a calciumsensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.
- Compound Addition: The dye solution is removed, and cells are washed with the buffer. Varying concentrations of **ZQ-16** are then added to the wells.
- Fluorescence Measurement: The fluorescence intensity is measured at appropriate excitation and emission wavelengths using a fluorescence plate reader. The change in fluorescence corresponds to the change in intracellular calcium levels.

cAMP Accumulation Assay

This assay quantifies the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.

- Cell Culture: HEK293 cells stably expressing GPR84 are cultured as described above.
- Cell Plating: Cells are seeded into 96-well plates.



- Compound Incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are treated with varying concentrations of ZQ-16.
- Forskolin Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to stimulate cAMP production.
- cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA-based). The amount of cAMP produced is inversely proportional to the inhibitory effect of **ZQ-16**.

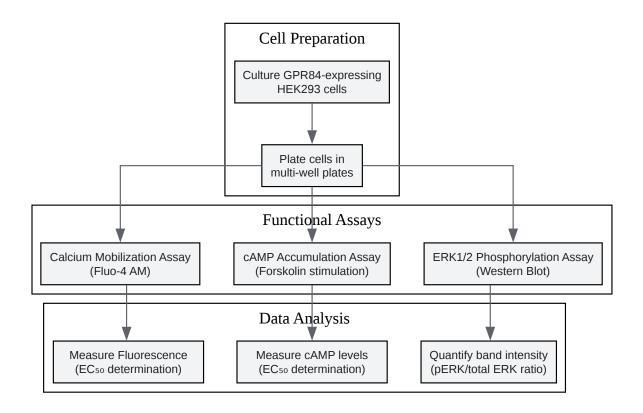
ERK1/2 Phosphorylation Assay

This assay detects the phosphorylation of ERK1/2, a downstream target of GPR84 signaling.

- Cell Culture and Plating: HEK293 cells expressing GPR84 are cultured and seeded in multiwell plates.
- Serum Starvation: Cells are serum-starved for a period to reduce basal ERK1/2 phosphorylation.
- Compound Stimulation: Cells are stimulated with ZQ-16 (e.g., 10 μM) for a short duration (e.g., 5 minutes).[2][4]
- Cell Lysis: Cells are lysed, and protein concentrations are determined.
- Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK1/2 and total ERK1/2.
- Detection: The protein bands are visualized using a chemiluminescence detection system.

 The ratio of phosphorylated ERK1/2 to total ERK1/2 indicates the level of pathway activation.





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Figure 2: General experimental workflow for **ZQ-16** characterization.

Conclusion

ZQ-16 is a valuable pharmacological tool for investigating the physiological and pathological roles of GPR84. Its well-characterized chemical properties, structure, and mechanism of action provide a solid foundation for its use in in vitro and in vivo studies. The detailed experimental protocols provided herein should enable researchers to effectively utilize **ZQ-16** in their investigations of GPR84-mediated signaling and its implications in inflammatory diseases.

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